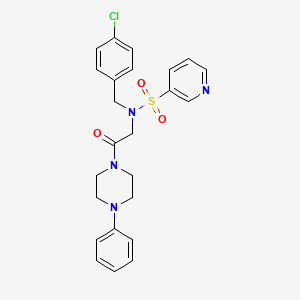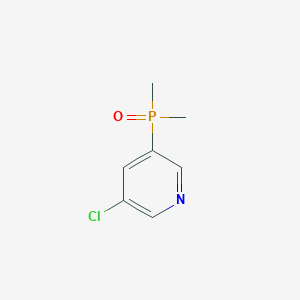
3-Chloro-5-dimethylphosphorylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-dimethylphosphorylpyridine, also known as CDPP, is a phosphoric acid derivative. It has a molecular weight of 189.58 and its IUPAC name is (5-chloropyridin-3-yl)dimethylphosphine oxide . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-dimethylphosphorylpyridine is 1S/C7H9ClNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-5-dimethylphosphorylpyridine is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chiral Stationary Phase in High-Performance Liquid Chromatography (HPLC)
3-Cl-5-DMP has been successfully utilized as a chiral stationary phase (CSP) in HPLC. Specifically, a novel type of β-cyclodextrin-bonded CSP, known as partially substituted 3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles (35CMP-CD-HPS), was synthesized. This stationary phase demonstrates excellent separation selectivity for aromatic positional isomers and enantiomers of various chiral drug compounds. The hydroxyl residues of the partially substituted β-cyclodextrin and the stable ether spacer linking to the wider torus rim of β-cyclodextrin play crucial roles in chromatographic separations under multi-mode mobile phase conditions .
Agrochemical and Pharmaceutical Applications
While not directly related to 3-Cl-5-DMP, its derivatives, such as trifluoromethylpyridines (TFMPs), find significant use in the agrochemical and pharmaceutical industries. TFMP derivatives are employed for crop protection against pests. Their synthesis and applications have garnered attention due to their effectiveness in safeguarding crops .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJYNNWFXCIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClNOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-dimethylphosphorylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

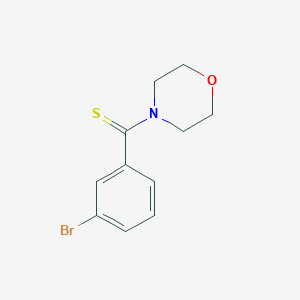
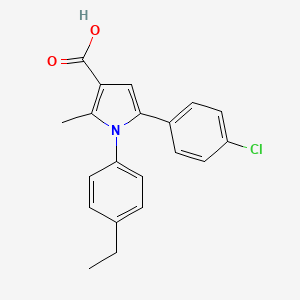
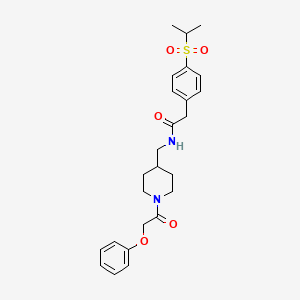
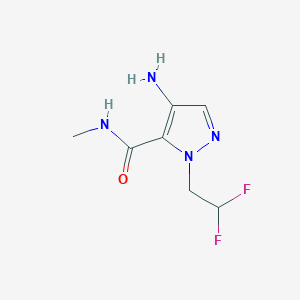
![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)
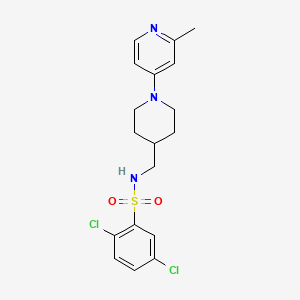
![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)
![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)


![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)
